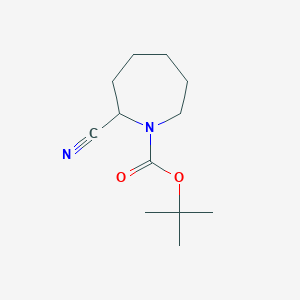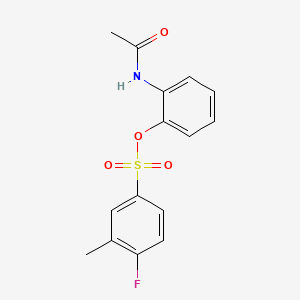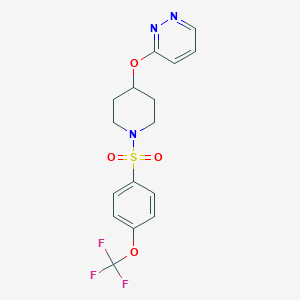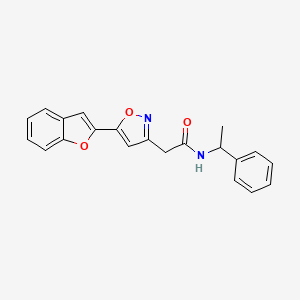
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring , and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is a strain-induced ring, which could have implications for the compound’s reactivity . The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and boiling point . The 1,2,3-triazole ring is aromatic and can contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The cyclopropyl group, due to its ring strain, might be prone to ring-opening reactions . The amide group could undergo hydrolysis under acidic or basic conditions . The 1,2,3-triazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .科学的研究の応用
Synthesis and Cyclization Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,3-triazole-4-carboxamide is part of a class of compounds involved in the synthesis of various heterocyclic compounds. Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, demonstrating the compound's role in generating novel β-(methylthio)enamides leading to oxazoles with diverse functionalities (S. V. Kumar, B. Saraiah, N. Misra, & H. Ila, 2012). Similarly, Wasserman, Gambale, and Pulwer (1981) utilized oxazoles as precursors for activated carboxylates, important in synthesizing macrolides like recifeiolide and curvularin, showcasing the compound's utility in complex organic synthesis (H. Wasserman, R. Gambale, & M. Pulwer, 1981).
Antitumor and Anticancer Research
Research on related triazole derivatives has shown potential in antitumor and anticancer applications. Šermukšnytė et al. (2022) investigated 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines, indicating the compound's relevance in designing new anticancer agents (Aida Šermukšnytė, K. Kantminienė, I. Jonuškienė, I. Tumosienė, & V. Petrikaitė, 2022). Stevens et al. (1984) reported on imidazotetrazines, including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating broad-spectrum antitumor activity, highlighting the therapeutic potential of triazole and related compounds (M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, & C. G. Newton, 1984).
Pharmacokinetics and Drug Metabolism
Vincent, Rutty, and Abel (1984) studied the pharmacokinetics of DTIC (Dacarbazine), a compound with a structural motif similar to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, highlighting the importance of metabolism in drug efficacy and safety. Their research emphasized the species-dependent metabolism of antitumor agents, relevant for understanding the pharmacokinetics of related triazole compounds (R. B. Vincent, C. Rutty, & G. Abel, 1984).
特性
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-20-9-13(18-19-20)15(22)17-12-4-2-10(3-5-12)8-14(21)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOHWZUPJPNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)



![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)




